3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid

Medicinal chemistry Physicochemical profiling Lead optimization

3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid (C₁₂H₉BrO₃S; MW 313.17 g/mol) is a multifunctional thiophene building block that integrates a carboxylic acid, a benzyl‑protected phenol, and an aromatic bromide on a single five‑membered heterocycle. The compound carries a computed logP of 3.6 and a topological polar surface area (TPSA) of 74.8 Ų, placing it in a physicochemical space that balances lipophilicity and hydrogen‑bonding capacity.

Molecular Formula C12H9BrO3S
Molecular Weight 313.17 g/mol
Cat. No. B12065333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid
Molecular FormulaC12H9BrO3S
Molecular Weight313.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(SC=C2Br)C(=O)O
InChIInChI=1S/C12H9BrO3S/c13-9-7-17-11(12(14)15)10(9)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15)
InChIKeyXQTDBVMCRWTBHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid (CAS 1707609-83-3) – Core Identity and Structural Context for Procurement


3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid (C₁₂H₉BrO₃S; MW 313.17 g/mol) is a multifunctional thiophene building block that integrates a carboxylic acid, a benzyl‑protected phenol, and an aromatic bromide on a single five‑membered heterocycle. The compound carries a computed logP of 3.6 and a topological polar surface area (TPSA) of 74.8 Ų, placing it in a physicochemical space that balances lipophilicity and hydrogen‑bonding capacity [1]. Commercially available material typically meets a minimum purity specification of 95 % . These combined features enable orthogonal synthetic manipulation—amide/ester formation at the acid, hydrogenolysis of the benzyl ether, and transition‑metal‑catalyzed cross‑coupling at the C4 bromine—within a single intermediate, minimizing the number of distinct building blocks required in a synthetic sequence.

Orthogonal handles: carboxylic acid, benzyl-protected phenol, and aryl bromide enable sequential chemoselective transformations in a single intermediate.

Computed logP 3.6 and TPSA 74.8 Ų align with permeability-favorable fragment triage (reported).

Available with documented minimum purity specification supporting reproducible synthesis and cross-coupling.

Why a Thiophene-2-carboxylic Acid Scaffold Cannot Simply Be Replaced by a Close Analog


Thiophene‑2‑carboxylic acids with different substituent patterns are not interchangeable because each modification simultaneously alters polarity, hydrogen‑bond geometry, and the availability of orthogonal functional handles. For instance, removing the benzyloxy group eliminates a masked phenol that can be liberated under mild hydrogenolysis, forcing later‑stage hydroxyl introduction through less selective routes. Replacing bromine with chlorine or iodine changes the oxidative‑addition barrier in cross‑coupling reactions, while shifting the substitution pattern from C4 to C5 can invert regiochemical outcomes entirely. The quantitative evidence below demonstrates that even a single‑atom or single‑position change sufficiently perturbs key parameters such as lipophilicity, polar surface area, and synthetic utility to render direct substitution scientifically unsound [1].

Deprotection strategy mismatch

Replacing benzyloxy with methyl ether or free phenol forces harsh deprotection (BBr₃) or oxidation-prone intermediates, breaking orthogonal protection sequences.

Halogen reactivity shift

Substituting bromine with chlorine or iodine alters oxidative-addition kinetics in cross-coupling, requiring catalytic re-optimization that may not transfer directly.

Regiochemical inversion

Moving substitution from C4 to C5 inverts regiochemical outcomes entirely; the analog cannot be considered a drop-in replacement without full re-validation.

Quantitative Differentiation of 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid vs. Its Closest Analogs


C4‑Bromine vs. C4‑Hydrogen: Impact on Lipophilicity and Polar Surface Area

Compared with its non‑brominated analog 3‑(benzyloxy)thiophene‑2‑carboxylic acid, the target compound displays a logP increase of approximately 0.9 units and a TPSA reduction of 8 Ų, characteristics that can enhance membrane permeability while preserving the carboxylic acid and protected phenol functionalities. In contrast, the analog 4‑bromo‑3‑methoxythiophene‑2‑carboxylic acid delivers a logP near 1.8 and a smaller TPSA, but its methyl ether cannot be removed under the mild, neutral conditions (H₂, Pd/C) that cleave the benzyl group [1][2][3].

C4-Br impact on profile
Reported
Target logP 3.6, TPSA 74.8 Ų; non-Br analog logP ~2.7, TPSA ~82.8; methoxy analog logP ~1.8, TPSA ~72 Ų
Profile may support permeability-sensitive fragment triage while retaining orthogonal deprotection.
Computed values; experimental logD may differ.
Medicinal chemistry Physicochemical profiling Lead optimization

Molecular Weight vs. 3‑(Benzyloxy)thiophene‑2‑carboxylic Acid: Synthetic Intermediate Density

The target compound possesses a molecular weight of 313.17 g/mol, which is 78.9 Da higher than 3‑(benzyloxy)thiophene‑2‑carboxylic acid (234.27 g/mol) due to the C4 bromine. This addition provides a heavy‑atom handle for cross‑coupling without requiring a separate bromination step, which for unsubstituted thiophenes can suffer from low regioselectivity (<80 % selectivity toward C4 over C5) [1][2].

Pre-installed Br advantage
Class-level
MW 313.17 g/mol; avoids late-stage bromination (≤80% regioselectivity)
Eliminates a low-selectivity step, improving synthetic sequence efficiency.
Regioselectivity data from class-level literature.
Fragment-based drug design Molecular complexity Building-block efficiency

Benzyloxy vs. Hydroxy at C3: Protection‑Enabled Orthogonality in Multi‑Step Sequences

The benzyl ether can be cleaved quantitatively by hydrogenolysis (H₂, Pd/C, 1 atm, RT) to yield the free phenol 4‑bromo‑3‑hydroxythiophene‑2‑carboxylic acid, a transformation that proceeds with >95 % conversion in analogous benzyl‑protected thiophenes. The free phenol itself is unstable toward oxidation and can participate in unwanted O‑acylation during carboxylic acid activation. In contrast, the 4‑bromo‑3‑methoxythiophene‑2‑carboxylic acid analog requires harsh demethylation conditions (BBr₃, −78 °C) that are incompatible with many functional groups [1][2].

Deprotection orthogonality
Class-level
Benzyl ether: H₂/Pd/C, >95% conv.; methyl ether: BBr₃, 70–90% yield
Mild, neutral hydrogenolysis preserves sensitive functionalities; harsh demethylation risks side reactions.
Class-level deprotection data; verify under specific substrate.
Protecting group strategy Orthogonal functionalization Solid‑phase synthesis

Commercial Purity Specification: Baseline for Reliable Procurement

At least one established commercial supplier lists 3‑(benzyloxy)‑4‑bromothiophene‑2‑carboxylic acid with a minimum purity of 95 %, a threshold that ensures the compound meets typical research‑grade requirements for reproducible synthesis and biological assay. Lower‑purity preparations (often ≤90 %) of close analogs such as 4‑bromo‑3‑methoxythiophene‑2‑carboxylic acid have been observed in the marketplace, which can introduce variable quantities of regioisomeric or debrominated impurities .

Purity specification
Data to verify
Target min. 95% (supplier spec); close analogs vary 90–97%
Documented purity may reduce batch variability; independent verification advised.
No inter-laboratory comparison available.
Quality control Reproducibility Building‑block procurement

High‑Value Application Scenarios for 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid


Fragment‑Based and Structure‑Guided Lead Optimization

Medicinal chemistry programs that use physicochemical property triage (logP 3.6, TPSA 74.8 Ų) can prioritize this building block to introduce a C4‑bromo handle for C–C bond formation while maintaining permeability‑favorable parameters. The benzyloxy group can be retained during initial SAR exploration and later removed to reveal a polar phenol interaction site [1][2].

Orthogonal Multi‑Component Coupling Cascades

The compound’s orthogonal functional groups—carboxylic acid for amide/ester formation, benzyl ether for late‑stage hydrogenolysis, and aryl bromide for Suzuki‑ or Buchwald‑Hartwig coupling—allow three sequential, chemoselective transformations without cross‑interference. This pattern is particularly valuable in solid‑phase synthesis where attachment is via the acid and diversification occurs at the bromine [1][2].

Synthesis of 3,4‑Disubstituted Thiophene Libraries for Biological Screening

Because the C4 bromine is pre‑installed, the compound avoids the ≤80 % regioselectivity challenge of direct electrophilic bromination of 3‑(benzyloxy)thiophene precursors. This allows parallel library synthesis of 3‑benzyloxy‑4‑aryl‑ or 3‑benzyloxy‑4‑amino‑thiophene‑2‑carboxylic acids with higher purity and yield [1][2].

Application
Selection Property
Validation Focus
Fragment-based lead optimization
Physicochemical profile (logP/TPSA) and C4-Br handle
Permeability assay and SAR with phenol unveiling
Orthogonal coupling cascades
Orthogonal functional group set (COOH, OBn, Br)
Chemoselective coupling sequence validation
Thiophene library synthesis
Pre-installed C4-Br avoids regioselectivity issues
Parallel library yield and purity assessment
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